molecular formula C18H31N5O10S2 B035381 2-((Methoxycarbonylamino)-(2-nitro-5-(n-propylthio)phenylimino)methylamino)ethansulfonic acid CAS No. 100098-41-7

2-((Methoxycarbonylamino)-(2-nitro-5-(n-propylthio)phenylimino)methylamino)ethansulfonic acid

Cat. No.: B035381
CAS No.: 100098-41-7
M. Wt: 541.6 g/mol
InChI Key: CFPLEHFJBFUXGU-UHFFFAOYSA-N
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Description

Mca tris salt, also known as tris(hydroxymethyl)aminomethane, is an organic compound with the formula (HOCH2)3CNH2. It is widely used in biochemistry and molecular biology as a buffering agent. This compound is particularly valued for its ability to maintain a stable pH in solutions, making it essential in various biological and chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mca tris salt typically involves the reaction of formaldehyde with ammonia and a suitable reducing agent. The process can be summarized as follows:

    Formaldehyde Reaction: Formaldehyde reacts with ammonia to form hexamethylenetetramine.

    Reduction: Hexamethylenetetramine is then reduced to tris(hydroxymethyl)aminomethane using a reducing agent such as sodium borohydride.

Industrial Production Methods

In industrial settings, the production of Mca tris salt involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Mca tris salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or acids.

    Reduction: It can be reduced to form simpler amines.

    Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.

Major Products

Scientific Research Applications

Mca tris salt has a wide range of applications in scientific research:

Mechanism of Action

Mca tris salt exerts its effects primarily through its buffering capacity. It maintains pH stability by neutralizing acids and bases in solution. The molecular targets include hydrogen ions (H+) and hydroxide ions (OH-), which it neutralizes to maintain a stable pH environment. This buffering action is crucial in biological systems where pH fluctuations can affect enzyme activity and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Bis-tris propane: Another buffering agent with similar properties but different pKa values.

    HEPES: A zwitterionic buffering agent used in biological and biochemical research.

    MOPS: A buffering agent with a different pH range compared to Mca tris salt.

Uniqueness

Mca tris salt is unique due to its optimal pKa value, which is close to the physiological pH, making it highly effective in biological applications. Its versatility and stability under various conditions also set it apart from other buffering agents .

Properties

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2-nitro-5-propylsulfanylphenyl)iminomethylamino] 2-(methoxycarbonylamino)ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O7S2.C4H11NO3/c1-3-7-26-11-4-5-13(18(20)21)12(9-11)16-10-17-25-27(22,23)8-6-15-14(19)24-2;5-4(1-6,2-7)3-8/h4-5,9-10H,3,6-8H2,1-2H3,(H,15,19)(H,16,17);6-8H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPLEHFJBFUXGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC(=C(C=C1)[N+](=O)[O-])N=CNOS(=O)(=O)CCNC(=O)OC.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N5O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60905204
Record name Methyl hydrogen [2-({[({[2-nitro-5-(propylsulfanyl)phenyl]imino}methyl)amino]oxy}sulfonyl)ethyl]carbonimidate--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60905204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100098-41-7
Record name 2-((Methoxycarbonylamino)-(2-nitro-5-(n-propylthio)phenylimino)methylamino)ethansulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100098417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl hydrogen [2-({[({[2-nitro-5-(propylsulfanyl)phenyl]imino}methyl)amino]oxy}sulfonyl)ethyl]carbonimidate--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60905204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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